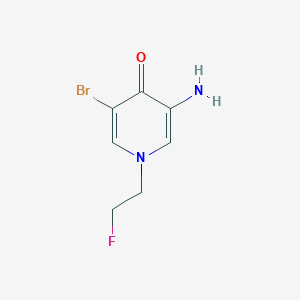
3-Amino-5-bromo-1-(2-fluoroethyl)-1,4-dihydropyridin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-5-bromo-1-(2-fluoroethyl)-1,4-dihydropyridin-4-one is a chemical compound known for its diverse range of applications in scientific research and industry. This compound is characterized by its unique structure, which includes an amino group, a bromine atom, and a fluoroethyl group attached to a dihydropyridinone ring. It has a molecular weight of 235.05 g/mol and is typically found as a crystalline solid .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-bromo-1-(2-fluoroethyl)-1,4-dihydropyridin-4-one typically involves multi-step organic reactions. One common method includes the bromination of a pyridinone precursor followed by the introduction of the fluoroethyl group through nucleophilic substitution. The amino group is then introduced via amination reactions under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents is also optimized to enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
3-Amino-5-bromo-1-(2-fluoroethyl)-1,4-dihydropyridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the dihydropyridinone ring.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridinone compounds.
科学研究应用
3-Amino-5-bromo-1-(2-fluoroethyl)-1,4-dihydropyridin-4-one is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Amino-5-bromo-1-(2-fluoroethyl)-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets. The amino and fluoroethyl groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological effects.
相似化合物的比较
Similar Compounds
- 3-Amino-5-chloro-1-(2-fluoroethyl)-1,4-dihydropyridin-4-one
- 3-Amino-5-bromo-1-(2-chloroethyl)-1,4-dihydropyridin-4-one
- 3-Amino-5-bromo-1-(2-fluoroethyl)-1,4-dihydropyridin-2-one
Uniqueness
Compared to similar compounds, 3-Amino-5-bromo-1-(2-fluoroethyl)-1,4-dihydropyridin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and fluoroethyl groups enhances its potential for diverse applications in research and industry.
属性
分子式 |
C7H8BrFN2O |
|---|---|
分子量 |
235.05 g/mol |
IUPAC 名称 |
3-amino-5-bromo-1-(2-fluoroethyl)pyridin-4-one |
InChI |
InChI=1S/C7H8BrFN2O/c8-5-3-11(2-1-9)4-6(10)7(5)12/h3-4H,1-2,10H2 |
InChI 键 |
REPVFIMEGWBHTM-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=O)C(=CN1CCF)Br)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


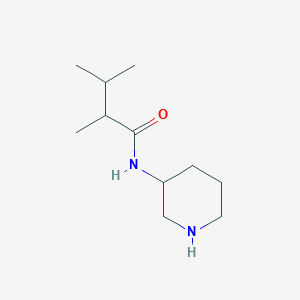
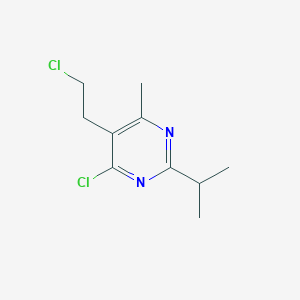
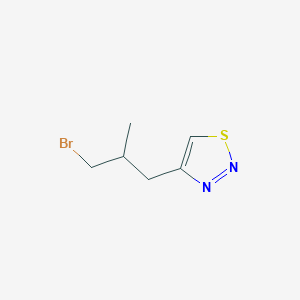
![(1S,3s)-3-[(methylcarbamoyl)oxy]-1-(4-nitrophenyl)cyclobutane-1-carboxylic acid](/img/structure/B13188202.png)
![1-[(Benzyloxy)carbonyl]-5-(4-ethylpiperazin-1-yl)piperidine-3-carboxylic acid](/img/structure/B13188206.png)
![1-[2-(1h-Imidazol-4-yl)ethyl]piperazine](/img/structure/B13188212.png)

![2-{[(Benzyloxy)carbonyl]amino}-3-(trifluoromethyl)cyclopropane-1-carboxylic acid](/img/structure/B13188226.png)
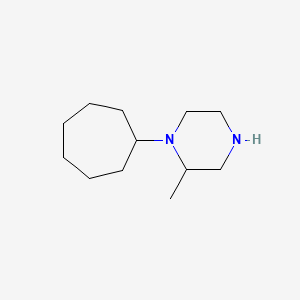
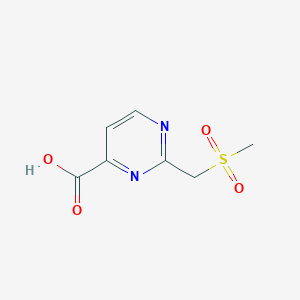
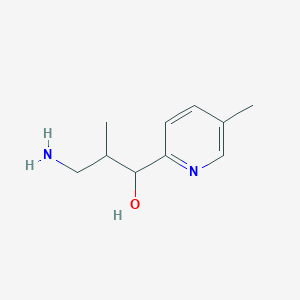

![2-[4-Fluoro-3-(trifluoromethyl)phenyl]furan](/img/structure/B13188278.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(3-methylpyridin-2-yl)propanoic acid](/img/structure/B13188285.png)
